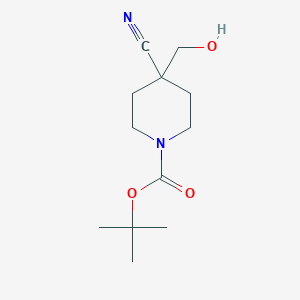

Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 614730-96-0) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a cyano group, and a hydroxymethyl group at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its dual functional groups that enable further derivatization. For instance, the hydroxymethyl group can undergo esterification or oxidation, while the cyano group may participate in nucleophilic substitutions or reductions .

Properties

IUPAC Name |

tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h15H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZNRLWYSXQYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623849 | |

| Record name | tert-Butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614730-96-0 | |

| Record name | tert-Butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-cyano-4-(hydroxymethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Piperidine Ring

The piperidine ring can be synthesized from appropriate precursors through cyclization reactions. Commonly used starting materials include:

- Amino alcohols : These can be cyclized using acid catalysts.

- Aldehydes or ketones : Reacting with amines can also yield piperidine derivatives.

Introduction of the Cyano Group

The cyano group is introduced via nucleophilic substitution or addition reactions using cyanide sources such as:

These reactions typically require controlled conditions to ensure high yields and selectivity.

Protection of Hydroxymethyl Group

To prevent unwanted reactions during subsequent steps, the hydroxymethyl group is often protected using tert-butyl chloroformate, yielding tert-butyl esters. This protection step is crucial for maintaining the integrity of the hydroxymethyl functionality during further chemical transformations.

The following table summarizes various synthetic routes and their corresponding yields based on different reaction conditions:

| Reaction Conditions | Yield (%) | Description |

|---|---|---|

| Sodium cyanide in DMF at room temperature | 62% | Reaction of piperidine derivative with sodium cyanide under controlled conditions. |

| Potassium tert-butoxide in DMSO | 60% | Alkylation reaction involving tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. |

| Di-isopropyl azodicarboxylate with triphenylphosphine in THF | 74% | Multi-step reaction yielding tert-butyl 4-cyano derivative through coupling reactions. |

The mechanism of action for the synthesis of tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate involves several key steps:

Nucleophilic attack : The nucleophile (cyanide ion) attacks the electrophilic carbon center in the piperidine derivative.

Formation of stable intermediates : The resulting intermediates can undergo further transformations, including oxidation or reduction depending on the reagents used.

Research indicates that compounds like this compound have potential applications in drug development due to their ability to interact with biological targets such as enzymes and receptors. The presence of both cyano and hydroxymethyl groups enhances their biological activity and modulates pharmacological effects.

The preparation methods for this compound involve multi-step synthetic routes that require careful control of reaction conditions to achieve high yields. The compound's structural features make it a valuable intermediate in organic synthesis, particularly in pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl and cyano groups enable diverse substitution pathways.

Key Findings :

- Tosylation facilitates further nucleophilic displacements (e.g., amines, thiols) .

- Mitsunobu reactions with phenols or heteroaromatic alcohols yield stable ether linkages .

Reduction Reactions

The cyano group can be selectively reduced to an amine.

Notes :

- LiAlH₄ provides complete reduction to the primary amine, while catalytic hydrogenation yields mixed products .

Hydrolysis Reactions

The tert-butyl ester and cyano groups are hydrolyzed under distinct conditions.

Applications :

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to a carboxylic acid.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 4h | Tert-butyl 4-cyano-4-(carboxy)piperidine-1-carboxylate | 55% | |

| Jones reagent | Acetone, 0°C, 1h | Oxidized to ketone intermediates | 40% |

Limitations :

Alkylation and Acylation

The hydroxymethyl group serves as a handle for further derivatization.

Synthetic Utility :

Cyano Group Reactivity

The nitrile participates in cycloadditions and hydrolyses.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | H₂O₂, NaOH, 60°C | 4-(hydroxymethyl)-4-amidino-piperidine-1-carboxylate | 60% | |

| Cycloaddition | NaN₃, Cu(I), DMF | Tetrazole derivatives | 50% |

Stability and Side Reactions

Scientific Research Applications

Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

Piperidine derivatives with substituents at the 4-position exhibit distinct chemical and physical properties based on their functional groups:

Hydroxymethyl vs. Azidomethyl

- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate (CAS: Not specified): Replaces the hydroxymethyl group with an azidomethyl group. This compound is synthesized via mesylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate followed by azide substitution.

- Key Difference : The azidomethyl derivative offers reactivity for bioorthogonal chemistry, whereas the hydroxymethyl group is more suited for esterification or etherification .

Cyano vs. Aryl Substituents

- Tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate (CAS: 1823241-26-4): Features a 3-methylphenyl group alongside the cyano substituent.

Functional Group Modifications

Guanidino and Amino Derivatives

- Tert-butyl 4-guanidinopiperidine-1-carboxylate hydrochloride: Introduces a guanidino group, which imparts strong basicity and hydrogen-bonding capacity. This contrasts with the hydroxymethyl-cyano analog, where the cyano group reduces basicity .

- Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1782754-25-9): The amino group at the 3-position enables peptide coupling or Schiff base formation, expanding its utility in drug discovery compared to the cyano-hydroxymethyl derivative .

Biological Activity

Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through several methods involving piperidine derivatives, tert-butyl chloroformate, and cyanide sources. The general synthetic route includes:

- Formation of the Piperidine Ring : Cyclization reactions starting from suitable piperidine precursors.

- Introduction of the Cyano Group : Using sodium or potassium cyanide under controlled conditions.

- Protection of the Hydroxyl Group : Employing tert-butyl chloroformate to form the tert-butyl ester.

The biological activity of this compound is attributed to its structural components:

- Cyano Group : Acts as an electrophile, potentially interacting with nucleophiles in biological systems.

- Hydroxymethyl Group : Participates in hydrogen bonding, enhancing interactions with enzymes or receptors .

These interactions can modulate various biochemical pathways, influencing cellular functions such as apoptosis, inflammation, and enzyme activity.

Pharmacological Applications

Research has indicated that this compound may exhibit several pharmacological properties:

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound can inhibit pyroptosis and reduce the release of pro-inflammatory cytokines like IL-1β .

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as cancer .

In Vitro Studies

In a series of in vitro experiments, various derivatives of this compound were tested for their biological activity:

- Pyroptosis Inhibition : One study reported that a specific derivative could reduce pyroptosis by approximately 24.9% at a concentration of 10 µM, indicating its potential role in inflammatory diseases .

| Compound | Concentration (µM) | Pyroptosis Inhibition (%) |

|---|---|---|

| Derivative 1 | 10 | 24.9 |

| Derivative 2 | 50 | 29.1 |

| Derivative 3 | 10 | 39.2 |

Toxicity Profile

This compound has been classified with potential acute toxicity if ingested or inhaled. Safety data indicate it may cause harm upon contact with skin or mucous membranes .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. A common approach includes:

Ring functionalization : Introduce the cyano and hydroxymethyl groups via nucleophilic substitution or condensation reactions. For example, reacting tert-butyl piperidine derivatives with cyanating agents (e.g., KCN or TMSCN) under anhydrous conditions .

Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during synthesis, followed by acidic or catalytic deprotection .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or dichloromethane) ensures high purity .

Q. How is the compound characterized structurally?

- Methodological Answer : Key characterization techniques include:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., cyano and hydroxymethyl groups) and Boc protection. For example, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR .

- FTIR : Peaks at ~2240 cm (C≡N stretch) and ~3400 cm (O–H stretch) validate functional groups .

- Mass spectrometry : High-resolution MS (e.g., HPLC-TOF) confirms molecular weight and fragmentation patterns .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the Boc group .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the hydroxymethyl group?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in hydroxymethylation reactions .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions .

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT simulations) to confirm peak assignments .

- Crystallography : If crystalline, use single-crystal X-ray diffraction (employing SHELX for refinement) to resolve ambiguous stereochemistry .

- Isotopic labeling : Introduce N or C labels to track specific groups in complex spectra .

Q. What mechanistic insights explain the stability of the Boc group under basic conditions?

- Methodological Answer :

- pH-dependent stability : The Boc group is stable in neutral/basic conditions but cleaves under acidic (e.g., TFA) or thermal stress. Monitor stability via TLC or in situ IR .

- Computational modeling : Density Functional Theory (DFT) can predict bond dissociation energies and hydrolysis pathways .

Q. How to assess the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with nucleophiles (e.g., amines or thiols) .

- Competitive experiments : Compare reactivity with structurally similar compounds (e.g., tert-butyl 4-fluorophenyl derivatives) to identify steric/electronic effects .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.